1-(4-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the atoms, bond lengths and angles, and the presence of any chiral centers. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like DFT) can be used for detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is acidic and can participate in acid-base reactions. The pyridine ring can act as a base and a nucleophile in various reactions. The benzyl group can also participate in various reactions, especially ones involving the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, density, and others can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Antibacterial Properties
- Pyridonecarboxylic Acids as Antibacterial Agents : Studies on similar pyridinecarboxylic acids have revealed their potential as antibacterial agents. Notably, compounds with amino- and/or hydroxy-substituted cyclic amino groups have shown significant in vitro and in vivo antibacterial activities, suggesting a potential application of similar compounds in antibiotic development (Egawa et al., 1984).
Hypoglycemic Activity
- Oral Hypoglycemic Agents : Research on 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids has identified some derivatives as hypoglycemic agents. This indicates potential uses in managing blood sugar levels, particularly for compounds with substituents primarily at the 6-position (Youngdale & Oglia, 1985).
Cardiotonic Activity
- Synthesis and Cardiotonic Activity : Certain esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids have been studied for their positive inotropic activity, suggesting a potential application in cardiotonic drugs. This includes compounds with polar groups such as CO2C2H5 and CF3 (Mosti et al., 1992).
Synthesis of Heterocyclic Compounds
- Efficient Synthesis of Pyridinecarboxylic Acids : Research into efficient synthesis methods for pyridinecarboxylic acids, including those with 6-formyl and 6-acetyl groups, paves the way for the development of diverse heterocyclic compounds. These synthesized compounds can be used as side chains for β-lactams, indicating broad applicability in pharmaceutical chemistry (Sanchez et al., 1994).
Structural Chemistry
- Crystal Structure Studies : Investigations into the crystal structures of similar pyridinecarboxylic acid compounds contribute to a deeper understanding of molecular geometries and intermolecular interactions. This knowledge is crucial for the design of more effective pharmaceutical compounds (Rodier et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-4-1-9(2-5-11)7-15-8-10(13(17)18)3-6-12(15)16/h1-6,8H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRJODFUIOEELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
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